2-Amino-3,5-dibromobenzonitrile
Overview
Description
2-Amino-3,5-dibromobenzonitrile is an organic compound with the molecular formula C7H4Br2N2. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 3rd and 5th positions, and an amino group is substituted at the 2nd position. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3,5-dibromobenzonitrile involves the bromination of 2-aminobenzonitrile. The reaction typically uses N-Bromosuccinimide (NBS) as the brominating agent in acetonitrile (MeCN) at elevated temperatures. For example, a mixture of 2-aminobenzonitrile and N-Bromosuccinimide is refluxed in acetonitrile at 80°C for 3 hours. After cooling, the precipitate is filtered, washed with water, and dried to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dibromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-Amino-3,5-dibromobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-4-methylbenzonitrile
- 2-Amino-3-bromobenzonitrile
Uniqueness
2-Amino-3,5-dibromobenzonitrile is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different substituents. The specific positioning of the bromine atoms also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3,5-dibromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCMGXAEXFAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370110 | |
Record name | 2-Amino-3,5-dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68385-95-5 | |
Record name | 2-Amino-3,5-dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68385-95-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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